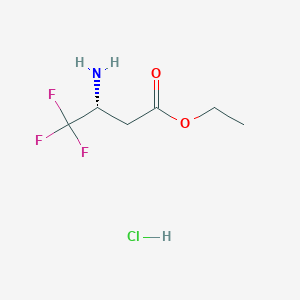

(R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl

Description

The introduction of fluorine into amino acid scaffolds can induce profound changes in their conformational preferences, metabolic stability, and binding affinities to biological targets. researchgate.netresearchgate.net The trifluoromethyl group, in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature, high lipophilicity, and ability to mimic a methyl group in size, albeit with drastically different electronic properties. When incorporated into a β-amino acid framework, the trifluoromethyl group can significantly influence the molecule's structure and function.

β-Amino acids themselves are of great interest as they are components of various natural products and can form unique secondary structures in peptides, so-called foldamers. acs.org The combination of a β-amino acid structure with a fluoroalkyl group, especially a trifluoromethyl group, gives rise to compounds with enhanced proteolytic stability and bioavailability, making them attractive for drug discovery. researchgate.net

Trifluorinated β-amino acid derivatives, such as (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl, are highly valued as chiral building blocks in asymmetric synthesis. acs.orgacs.org Their utility stems from the presence of multiple functional groups—an amine, an ester, and a trifluoromethyl group—which can be selectively manipulated to construct more complex molecules. The defined stereochemistry at the C3 position (the carbon bearing the amino group) is crucial for controlling the three-dimensional arrangement of atoms in the target molecules.

The synthesis of these chiral building blocks has been a significant focus of research, with various methodologies developed to achieve high enantiomeric purity. documentsdelivered.com These methods often involve asymmetric synthesis, where a chiral catalyst or auxiliary is used to control the stereochemical outcome of the reaction. nih.govnih.gov For instance, asymmetric aza-Henry reactions and Mannich-type reactions have been successfully employed to produce enantiomerically enriched trifluoromethylated β-amino acids. acs.orgnih.gov The development of efficient synthetic routes to these compounds is of considerable interest, as it opens up avenues for the creation of novel fluorinated molecules with potential applications in medicine and materials science. acs.orgacs.org

The table below summarizes various synthetic approaches to trifluoromethylated β-amino acids, highlighting the diversity of methods employed to access these valuable chiral building blocks.

| Synthetic Method | Key Features | Stereoselectivity |

| Reformatsky and Mannich-Type Reactions | Utilizes chiral oxazolidines derived from trifluoroacetaldehyde. acs.orgacs.org | Diastereomeric ratios up to 96:4 have been reported. acs.org |

| Asymmetric Aza-Henry Reaction | Employs amino acid-derived quaternary ammonium (B1175870) salts as catalysts. nih.gov | Good to excellent yields with moderate to good enantioselectivities. nih.gov |

| Phase Transfer Catalysis | Asymmetric α-trifluoromethylthiolation of isoxazolidin-5-ones. nih.gov | Enantiomeric ratios up to 98:2 have been achieved. nih.gov |

| Reduction of β-Enamino Esters | Uses a chiral auxiliary to direct the stereoselective reduction. acs.orgacs.org | High syn diastereoselectivity with good to excellent yields. acs.org |

Stereochemistry plays a pivotal role in the biological activity of molecules. In fluoroalkylated amino acid systems, the specific spatial arrangement of the fluorine-containing group and the amino group can have a dramatic impact on how the molecule interacts with its biological target. nih.gov The (R)-configuration of Ethyl 3-amino-4,4,4-trifluorobutanoate HCl, for example, dictates a specific orientation of the trifluoromethyl and amino groups, which can be critical for achieving the desired biological effect.

The introduction of a trifluoromethyl group can impose conformational constraints on the molecule, influencing its preferred shape. mdpi.comresearchgate.net This is due to stereoelectronic effects, such as the gauche effect, where the presence of the electronegative fluorine atoms can stabilize certain conformations. By controlling the stereochemistry, chemists can fine-tune the three-dimensional structure of the molecule to optimize its interaction with a protein's binding site or to influence the folding of a peptide in which it is incorporated. flinders.edu.au

The strategic importance of stereochemistry is evident in the design of enzyme inhibitors, where a precise fit between the inhibitor and the enzyme's active site is necessary for potent inhibition. The defined stereochemistry of chiral fluoroalkylated amino acids allows for their use as key components in the synthesis of such inhibitors. researchgate.net Furthermore, in the development of peptide-based therapeutics, the incorporation of these unnatural amino acids with specific stereochemistry can lead to peptides with enhanced stability and altered helical structures. nih.gov

The following table highlights the influence of stereochemistry on the properties of fluoroalkylated amino acids.

| Property | Influence of Stereochemistry |

| Biological Activity | The specific enantiomer often exhibits the desired biological effect, while the other may be inactive or have undesirable effects. |

| Molecular Conformation | The defined stereocenter, in conjunction with the trifluoromethyl group, can restrict bond rotation and favor specific molecular shapes. mdpi.com |

| Peptide Structure | Incorporation of a chiral fluoroalkylated amino acid can induce or stabilize specific secondary structures, such as helices or turns, in peptides. nih.gov |

| Enzyme Inhibition | The precise three-dimensional arrangement of functional groups is crucial for effective binding to an enzyme's active site. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (3R)-3-amino-4,4,4-trifluorobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)3-4(10)6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIOWDVYFZIGCM-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of R Ethyl 3 Amino 4,4,4 Trifluorobutanoate Hcl

Catalytic Asymmetric Synthetic Approaches to Chiral β-Trifluoromethyl β-Amino Esters

The development of catalytic asymmetric methods is crucial for accessing enantiomerically pure β-amino acids and their derivatives. These approaches can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis, each offering unique advantages for the stereocontrolled synthesis of chiral β-trifluoromethyl β-amino esters. rsc.org

Transition metal catalysis provides powerful tools for the enantioselective synthesis of chiral amines and their derivatives. acs.org These methods often involve the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Asymmetric hydrogenation is a highly effective method for the synthesis of chiral amines from prochiral precursors like enamines or imines. nih.gov The reduction of trifluoromethyl-substituted imines is a common and well-researched strategy. nih.gov For instance, the hydrogenation of trifluoromethyl ketimines using iridium catalysts with chiral ligands has been shown to produce α-trifluoromethyl amines with high enantioselectivity. One challenge is the stability of the imine precursors, as solvents like ethanol (B145695) can add to the electrophilic imine. To counter this, non-nucleophilic solvents such as trifluoroethanol and high pressures of hydrogen gas are often employed. nih.gov

Another approach is transfer hydrogenation, which uses a hydrogen donor molecule instead of gaseous hydrogen. For example, β-CF3 nitroalkenes can be reduced in a highly enantioselective manner using a Hantzsch ester as the hydrogen source, catalyzed by a chiral thiourea (B124793) catalyst, to yield precursors to β-CF3 amines. rsc.org While this method has proven effective for generating a tertiary stereocenter, the asymmetric hydrogenation of β-substituted enamines, which would directly yield the desired β-amino ester scaffold, can be challenging. nih.gov

| Catalyst/Ligand System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| Iridium/SynPhos | Alkyl CF3-Imines | α-CF3 Amines | High | nih.gov |

| Thiourea Catalyst | β-CF3 Nitroalkenes | β-CF3 Amine Precursors | High | rsc.org |

Asymmetric conjugate addition reactions are a powerful tool for forming carbon-carbon or carbon-heteroatom bonds in an enantioselective fashion. researchgate.net In the context of β-trifluoromethyl β-amino esters, this typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing a trifluoromethyl group at the β-position, or the addition of a carbon nucleophile to a trifluoromethylated imine.

One efficient method involves the addition of ketone-derivative enolates to trifluoromethylated sulfinylimines, which has been shown to produce β-trifluoromethylated β-amino ketones with excellent yields and diastereoselectivities. nih.gov These ketones can then be further transformed into the desired amino esters. The use of chiral auxiliaries, such as a sulfinyl group, provides excellent stereochemical control during the nucleophilic addition.

Another strategy is the conjugate addition of amines to α,β-unsaturated esters, which can be facilitated by organocatalysts. researchgate.net While there are few reported methods for the direct conjugate addition to α,β-unsaturated trifluoromethyl ketones and esters, this remains an area of active research. uwaterloo.ca The development of catalysts that can effectively control the stereochemistry of the addition of an amino group to a trifluoromethyl-containing Michael acceptor is a key goal.

Chiral metal complexes are instrumental in a variety of asymmetric transformations beyond hydrogenation and conjugate addition. For the synthesis of tailor-made amino acids, chiral Ni(II) complexes of Schiff bases have emerged as a leading methodology. nih.gov This strategy involves the alkylation of a chiral nickel complex derived from a glycine (B1666218) or alanine (B10760859) Schiff base.

A specific application of this is the synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, where a chiral Ni(II) complex is alkylated using trifluoroethyl iodide. This method is noted for its practicality and potential for large-scale synthesis without the need for purification of intermediates. nih.gov Dual-catalyst systems, such as those combining copper and palladium or iridium, have also been developed for the asymmetric allylation of aldimine esters, providing access to complex amino acid derivatives with high stereocontrol. acs.org

| Metal Complex | Reaction Type | Substrate | Product | Stereoselectivity | Reference |

| Chiral Ni(II) Schiff Base | Alkylation | Glycine Schiff Base | (S)-2-amino-4,4,4-trifluorobutanoic acid | High | nih.gov |

| Pd/Cu Dual Catalysis | Allylation | Aldimine Esters | Allylated Amino Esters | High | acs.org |

| Ir/Cu Dual Catalysis | Allylation | Aldimine Esters | All four stereoisomers accessible | High | acs.org |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. rsc.org These catalysts offer several advantages, including being metal-free, less sensitive to air and moisture, and often readily available.

For the synthesis of chiral β-trifluoromethyl β-amino esters, bifunctional organocatalysts, such as those based on thiourea or cinchona alkaloids, have proven effective. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. For example, a Takemoto-type thiourea catalyst has been used in the enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates to produce α-trifluoromethyl tertiary alcohols with high yields and enantioselectivities. rsc.org Similarly, cinchona alkaloid derivatives efficiently catalyze the conjugate addition of α-fluoroketoesters to nitroolefins, creating two consecutive chiral centers with excellent enantioselectivity. nih.gov

The aza-Henry reaction, which is the addition of a nitroalkane to an imine, can also be catalyzed by organocatalysts to produce β-nitroamines, which are versatile precursors to β-amino acids. nih.gov Amino acid-derived quaternary ammonium (B1175870) salts have been successfully used in the asymmetric aza-Henry reaction of nitromethane (B149229) to N-Boc trifluoromethyl ketimines, yielding α-trifluoromethyl β-nitroamines with good to excellent enantioselectivities under mild conditions. nih.gov

| Organocatalyst Type | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

| Takemoto-type Thiourea | Cross-Aldol Reaction | Aryl ketones, CF3-ketone hydrates | α-Trifluoromethyl tertiary alcohols | Good to high | rsc.org |

| Cinchona Alkaloid Derivative | Conjugate Addition | α-Fluoroketoesters, Nitroolefins | Fluorinated β-ketoesters | Excellent | nih.gov |

| Quaternary Ammonium Salt | Aza-Henry Reaction | N-Boc trifluoromethyl ketimines, Nitromethane | α-Trifluoromethyl β-nitroamines | Moderate to good | nih.gov |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with exceptional chemo-, regio-, and stereoselectivity under mild conditions. rsc.org For the synthesis of chiral β-amino esters, enzymatic kinetic resolution is a widely used and effective strategy. beilstein-journals.org

Lipases are a common class of enzymes used for this purpose. For instance, lipase (B570770) PSIM from Burkholderia cepacia has been used for the enantioselective hydrolysis of racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides. This process yields the unreacted (R)-amino esters and the hydrolyzed (S)-amino acids with excellent enantiomeric excess (≥99%) and good yields. mdpi.com Similarly, Candida antarctica lipase B (CAL-B) is effective in the resolution of racemic β³-amino esters through enantioselective hydrolysis, even under mechanochemical (ball-milling) conditions. beilstein-journals.orgnih.gov

Beyond resolution, biocatalytic methods are being developed for the direct asymmetric synthesis of fluorinated amines. Engineered variants of cytochrome c552 have been shown to catalyze the asymmetric N–H carbene insertion of aryl amines with 2-diazotrifluoropropanoates. This novel biocatalytic reaction produces chiral α-trifluoromethyl amino esters with high yields and enantioselectivity, offering a sustainable route to these valuable compounds. nih.govacs.org

| Enzyme | Reaction Type | Substrate | Products | Enantiomeric Excess (ee) | Reference |

| Lipase PSIM (Burkholderia cepacia) | Kinetic Resolution (Hydrolysis) | Racemic β-fluorophenyl β-amino esters | (R)-amino ester and (S)-amino acid | ≥99% | mdpi.com |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Hydrolysis) | Racemic β³-amino esters | Enantioenriched N-benzylated-β³-amino acids | High (>95%) | beilstein-journals.org |

| Engineered Cytochrome c552 | Asymmetric N-H Carbene Insertion | Aryl amines, 2-diazotrifluoropropanoates | Chiral α-trifluoromethyl amino esters | Up to 95:5 er | nih.govacs.org |

Transition Metal-Catalyzed Asymmetric Reactions

Substrate-Controlled Stereoselective Syntheses of (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl

Substrate-controlled methods leverage the inherent chirality of the starting materials or auxiliaries to direct the stereochemical outcome of a reaction.

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to guide the formation of a new stereocenter. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. Common strategies involve the use of chiral oxazolidinones, pseudoephedrine, and sulfinamides. wikipedia.orgnih.gov

For instance, the alkylation of amides derived from pseudoephedrine has proven effective in establishing stereocenters with high diastereoselectivity. nih.gov Similarly, oxazolidinone auxiliaries, popularized by David Evans, are widely used to direct aldol (B89426) and alkylation reactions. The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess (de).

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereoselectivity | Reference |

|---|---|---|---|

| Pseudoephedrine | Alkylation | High | nih.gov |

| Oxazolidinones | Aldol, Alkylation | High | |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Alkylation | High | |

| (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | Alkylation | High | |

| tert-Butanesulfinamide | Synthesis of Chiral Amines | High | wikipedia.org |

An alternative approach involves the use of readily available chiral starting materials, or "chiral building blocks," which already possess the desired stereochemistry at one or more centers. nih.govresearchgate.netabsolutechiral.com This strategy avoids the need for an external chiral auxiliary. Amino acids are a common source of chiral building blocks due to their natural abundance and enantiopurity. researchgate.net

The synthesis can proceed through various transformations, such as diastereoselective reductions or alkylations of derivatives of these chiral precursors. The inherent chirality of the starting material influences the stereochemical course of the reaction, leading to the desired enantiomer of the target compound.

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to produce enantiopure compounds. researchgate.net Lipases, for example, are frequently employed for the kinetic resolution of racemic mixtures. researchgate.net

In a typical kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, Candida antarctica lipase A (CAL-A) has demonstrated high (R)-enantioselectivity in the N-acylation of β-amino esters. researchgate.net This results in the formation of the (R)-amide and the unreacted (S)-amino ester, which can then be separated.

Advanced Reaction Types for the Formation of the Compound and Related Structures

Recent advancements in synthetic methodology have provided powerful tools for the asymmetric synthesis of fluorinated amino esters.

Biomimetic transamination reactions mimic the biochemical conversion of α-keto acids to α-amino acids. bioorganica.com.uaresearchgate.netresearchgate.net This method has been successfully applied to the synthesis of fluorine-containing amines and amino acids. bioorganica.com.uaresearchgate.netresearchgate.net The reaction typically involves the isomerization of an azomethine intermediate, a process that can be rendered asymmetric through the use of chiral auxiliaries or catalysts. bioorganica.com.ua This approach offers a scalable and practical route to biologically relevant fluorinated amines. researchgate.net

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound, such as a β-dicarbonyl compound. researchgate.netnih.gov Asymmetric variations of the Mannich reaction have become a cornerstone of modern organic synthesis.

In the context of synthesizing this compound, a Mannich-type reaction can be employed using a trifluorinated β-ketoester as the active hydrogen component. The stereoselectivity of the reaction can be controlled by using a chiral amine or a chiral catalyst. For example, organic base-catalyzed Mannich reactions of N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine with dialkyl malonates have been shown to produce β-aminomalonates with good to excellent diastereoselectivity, providing access to either (R) or (S) β-trifluoromethyl-β-alanine. nih.gov

Decarboxylative Addition Pathways

Decarboxylative additions have emerged as a powerful strategy for the formation of carbon-carbon bonds in organic synthesis. These reactions utilize β-ketoacids or their derivatives, which upon decarboxylation, generate a nucleophilic enolate intermediate in situ. This enolate can then react with an electrophile, such as an imine, in a Mannich-type reaction to form a new C-C bond. In the context of synthesizing chiral β-amino esters, the enantioselectivity of this transformation is paramount and is typically achieved through the use of chiral catalysts.

One notable approach is the hydrogen-bond-directed enantioselective decarboxylative Mannich reaction of β-ketoacids with ketimines. nih.gov While not specifically detailed for this compound, the principles of this methodology are applicable. The reaction involves a chiral catalyst, often a primary amine or a metal complex with a chiral ligand, that coordinates to both the β-ketoacid and the imine. This coordination orients the reactants in a way that favors the formation of one enantiomer of the product over the other. The trifluoromethyl group on the imine substrate can significantly influence the stereochemical outcome of the reaction due to its steric and electronic properties.

The general mechanism involves the formation of an enamine intermediate from the reaction of the β-ketoacid with the chiral amine catalyst, followed by decarboxylation. The resulting enamine then attacks the trifluoromethylated imine in a stereocontrolled manner. Subsequent hydrolysis of the resulting adduct yields the desired β-amino ester. The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantioselectivity and yield.

Table 1: Key Features of Decarboxylative Addition Pathways

| Feature | Description |

| Key Reaction | Decarboxylative Mannich Reaction |

| Starting Materials | β-ketoacid, Trifluoromethylated imine |

| Key Intermediate | Enolate or Enamine |

| Stereocontrol | Chiral catalyst (e.g., primary amine, metal complex) |

| Advantages | Atom economy, in situ generation of nucleophile |

Ring-Opening Reactions of Trifluoromethylated Cyclic Intermediates

The ring-opening of strained cyclic intermediates, particularly trifluoromethylated aziridines, represents a highly effective and regioselective method for the synthesis of β-trifluoromethyl-β-amino esters. researchgate.netnih.gov Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. The inherent ring strain of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized acyclic amines.

In this synthetic approach, a suitably substituted trifluoromethylated aziridine-2-carboxylate (B8329488) is used as the key intermediate. The regioselectivity of the ring-opening reaction is a crucial aspect. Nucleophilic attack can occur at either the C2 or C3 position of the aziridine (B145994) ring. For the synthesis of this compound, the nucleophile must attack the C3 position, leading to the formation of the desired β-amino ester. The presence of the trifluoromethyl group at the C3 position can influence the regioselectivity of the attack due to its strong electron-withdrawing nature.

Various nucleophiles can be employed in these ring-opening reactions, including hydrides, organometallics, and other carbon and heteroatom nucleophiles. The choice of nucleophile and reaction conditions can be tuned to achieve the desired regioselectivity and stereochemical outcome. For instance, the use of a soft nucleophile might favor attack at the less sterically hindered C2 position, while a hard nucleophile might preferentially attack the more electron-deficient C3 position. Lewis acids can also be used to activate the aziridine ring and promote the ring-opening reaction. researchgate.net

The stereochemistry of the starting aziridine is transferred to the final product, making this a stereospecific transformation. Therefore, the enantioselective synthesis of the trifluoromethylated aziridine precursor is a critical step in obtaining the desired enantiomer of the final β-amino ester.

Table 2: Ring-Opening Reactions of Trifluoromethylated Aziridines

| Parameter | Details |

| Cyclic Intermediate | Trifluoromethylated aziridine-2-carboxylate |

| Site of Nucleophilic Attack | C3 position for β-amino ester formation |

| Controlling Factors | Nature of nucleophile, Lewis acid catalysis, substituents on the aziridine ring |

| Stereochemistry | Stereospecific, dependent on the stereochemistry of the aziridine |

Considerations for Scalable and Process-Oriented Synthesis

The industrial production of this compound, a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, necessitates synthetic routes that are not only efficient and stereoselective but also scalable, cost-effective, and environmentally friendly. nbinno.comresearchgate.netacs.org Several factors are crucial in the development of a process-oriented synthesis for this compound.

One of the most successful and widely implemented methods for the large-scale synthesis of chiral amines is asymmetric hydrogenation. researchgate.netacs.org In the context of Sitagliptin synthesis, an enamine precursor is subjected to hydrogenation using a chiral rhodium or ruthenium catalyst. This approach offers high enantioselectivity (often >99% ee) and high turnover numbers for the catalyst, making it economically viable for industrial production. The development of highly active and selective catalysts, such as those based on ferrocenyl diphosphine ligands (e.g., Josiphos), has been a significant advancement in this area. researchgate.net

Process optimization is another critical aspect of scalable synthesis. This involves fine-tuning reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize yield and purity while minimizing reaction time and waste generation. The use of "green" solvents and the development of catalytic systems that can be easily separated and recycled are also important considerations for sustainable manufacturing. acs.org

Furthermore, the safety and handling of reagents and intermediates on a large scale are of paramount importance. A thorough risk assessment is necessary to identify and mitigate any potential hazards associated with the process. The physical properties of the intermediates and the final product, such as crystallinity and stability, also play a crucial role in their isolation, purification, and storage. The final product is often isolated as a stable crystalline salt, such as the hydrochloride salt, to facilitate handling and formulation. researchgate.net

Table 3: Key Considerations for Scalable Synthesis

| Consideration | Importance in Process Chemistry |

| Synthetic Route | High-yielding, atom-economical, and convergent |

| Catalysis | Use of highly active and selective catalysts (e.g., for asymmetric hydrogenation) |

| Process Optimization | Maximizing throughput and minimizing costs and environmental impact |

| Safety | Hazard analysis and implementation of safe operating procedures |

| Product Isolation | Crystalline and stable final product for ease of handling |

Research Applications in Complex Organic Synthesis and Chemical Biology

Utility as Chiral Building Blocks for Advanced Molecular Architectures

The trifluoromethylated β-amino ester scaffold of (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl provides a versatile platform for the synthesis of a wide array of complex molecules. Its chirality and the presence of the trifluoromethyl group are key to its utility in modern organic synthesis.

The development of peptide mimetics, compounds that mimic the structure and function of natural peptides, is a significant area of medicinal chemistry. These mimics often exhibit improved stability against enzymatic degradation and better pharmacokinetic profiles. The incorporation of fluorinated amino acids, such as the derivative of the title compound, into peptide chains can significantly enhance their metabolic stability and modulate their conformational landscape. The trifluoromethyl group, being sterically demanding and highly electronegative, can influence the secondary structure of peptides, which in turn can affect their binding affinity and specificity to biological targets.

Furthermore, β-amino acids are the constituent units of oligo-β-peptides, which can adopt stable, predictable secondary structures similar to those of α-peptides, such as helices and sheets. The synthesis of chiral β-trifluoromethyl-β-amino acid derivatives is a key step in the construction of these fluorinated oligo-β-peptides. researchgate.net NMR studies on fluoro-substituted β-peptides have been instrumental in elucidating their solution structures, revealing, for example, the formation of 3₁₄-helices and hairpin turns. ethz.ch The conformational preferences of these fluorinated peptides can be influenced by the stereochemistry and position of the fluorine-containing substituent.

| Application | Key Structural Feature | Impact on Molecular Properties |

| Peptide Mimetics | Trifluoromethyl group | Enhanced metabolic stability, modulated secondary structure, altered binding affinity. |

| Oligo-β-peptides | β-amino acid backbone | Formation of stable secondary structures (helices, sheets), predictable folding patterns. |

Trifluoromethylated heterocyclic compounds are of great interest in medicinal and agricultural chemistry due to their unique biological activities. This compound serves as a valuable precursor for the synthesis of various trifluoromethyl-containing heterocycles.

For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate, a related building block, is a key starting material in the synthesis of trifluoromethylpyridines through cyclocondensation reactions. nih.gov This approach allows for the construction of the pyridine ring with a pre-installed trifluoromethyl group. Similarly, novel trifluoromethyl pyrimidine derivatives have been synthesized from ethyl trifluoroacetoacetate, highlighting the utility of such precursors in accessing this important class of heterocycles. nih.gov

The synthesis of trifluoromethylated azetidines, another important heterocyclic scaffold in medicinal chemistry, can be achieved through the cyclization of β-amino-β-trifluoromethyl esters. nih.gov This method provides a direct route to these strained ring systems, which are often challenging to synthesize. The development of new synthetic methods, such as the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, has further expanded the toolbox for azetidine synthesis. frontiersin.org

| Heterocyclic System | Synthetic Precursor | Key Reaction Type |

| Pyridines | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Cyclocondensation |

| Pyrimidines | Ethyl trifluoroacetoacetate | Cyclocondensation |

| Azetidines | β-amino-β-trifluoromethyl esters | Intramolecular Cyclization |

Role in the Design and Development of Chiral Catalysts and Ligands

The chiral nature of this compound makes it an attractive starting material for the synthesis of novel chiral catalysts and ligands for asymmetric synthesis. The trifluoromethyl group can impart unique electronic and steric properties to the resulting catalysts, potentially leading to high levels of enantioselectivity in chemical transformations.

The development of chiral ligands from amino acids is a well-established strategy in asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. The synthesis of β-amino-α-trifluoromethyl alcohols from related precursors has been shown to yield efficient ligands for the enantioselective addition of diethylzinc to benzaldehyde, with enantiomeric excesses greater than 90%. nih.gov

Furthermore, chiral trifluoromethylated amines, which can be derived from the title compound, are valuable intermediates in the synthesis of chiral organic catalysts. The development of catalytic enantioselective methods for the synthesis of trifluoromethylated amines is an active area of research, with approaches including the isomerization of trifluoromethyl imines using chiral organic catalysts. nih.gov

| Catalyst/Ligand Type | Application | Key Feature |

| Chiral Ligands | Asymmetric metal catalysis | Trifluoromethyl group influencing steric and electronic environment |

| Chiral Organic Catalysts | Enantioselective transformations | Chiral trifluoromethylated amine scaffold |

Investigations into Conformational Regulation in Fluorinated Biomolecules

The introduction of fluorine, and specifically the trifluoromethyl group, into biomolecules such as peptides can have a profound impact on their conformation. This is due to a combination of steric bulk, which is roughly twice that of a methyl group, and strong stereoelectronic effects. nih.gov These fluorine-derived conformational effects can be exploited to control the shapes of peptides and enhance their properties. researchgate.net

NMR spectroscopy is a powerful tool for studying the conformation of fluorinated biomolecules. 19F NMR, in particular, is highly sensitive to the local environment of the fluorine nucleus, making it an excellent probe for conformational changes. nih.govcopernicus.org Studies on peptides containing fluorinated amino acids have shown that the trifluoromethyl group can influence the secondary structure, with some reports indicating a reduced propensity for α-helix formation. nsf.gov However, the incorporation of fluorinated residues can also stabilize other secondary structures, such as β-turns and coiled-coils. nsf.govias.ac.in

The precise impact of the trifluoromethyl group on peptide conformation is context-dependent, influenced by the position of the substitution and the surrounding amino acid sequence. This allows for the fine-tuning of peptide structure and function through the strategic placement of fluorinated residues. nih.gov

| Technique | Observation | Implication |

| NMR Spectroscopy (1H and 19F) | Changes in chemical shifts and coupling constants | Elucidation of solution-state conformation and dynamics. |

| Circular Dichroism | Alterations in spectral patterns | Assessment of secondary structure content (α-helix, β-sheet). |

| X-ray Crystallography | Determination of solid-state structure | Detailed analysis of bond angles, lengths, and intermolecular interactions. |

Future Research Trajectories for Fluoroalkylated β Amino Acid Esters

Exploration of Novel Catalytic and Flow Chemistry Methodologies for Stereoselective Synthesis

The development of stereoselective synthesis methods is crucial for producing enantiomerically pure fluoroalkylated β-amino acids, which are vital for pharmaceutical applications. researchgate.netmdpi.com Catalytic enantioselective synthesis has emerged as one of the most powerful strategies for constructing these chiral structures. researchgate.net Research in this area is increasingly focused on novel catalysts and the integration of advanced technologies like flow chemistry.

Key catalytic strategies for the enantioselective synthesis of fluorinated β-amino acids include Mannich-type reactions, electrophilic fluorination, and catalytic asymmetric reactions involving fluorinated alkenes or imines. researchgate.net Lipase-catalyzed hydrolysis is another effective method, used for the enzymatic kinetic resolution of racemic β-amino carboxylic ester hydrochlorides to yield products with excellent enantiomeric excess (≥99%). mdpi.com Furthermore, stereoselective hydrogenation using chiral rhodium catalysts represents a key step in the enantioselective synthesis of β-trifluoromethyl α-amino acids. nih.gov

Flow chemistry, or continuous manufacturing, is a rapidly growing technology that offers significant advantages over traditional batch processing. researchgate.netpolimi.it It provides superior control over reaction parameters, enhances safety, reduces waste, and improves scalability. polimi.it Recent advancements include the development of a modular flow platform that streamlines the synthesis of molecules with heteroatom-CF3 motifs. chemrxiv.orgsynthesisspotlight.com This system uses readily available precursors and cesium fluoride as the fluorine source, enabling the rapid, on-demand generation of reactive trifluoromethyl anions for subsequent reactions. chemrxiv.orgsynthesisspotlight.com This approach is not only efficient but also more sustainable as it avoids the use of polyfluoroalkyl substances (PFAS) as reagents. chemrxiv.org Additionally, photoredox microfluidic synthesis has been demonstrated as a general protocol for producing α-CF3 amino acids, benefiting from the precise reaction control offered by continuous-flow technology. acs.org

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Catalytic Enantioselective Synthesis | Utilizes chiral catalysts for stereocontrol in reactions like Mannich-type additions and electrophilic fluorinations. | High enantioselectivity, access to structurally diverse chiral products. | researchgate.net |

| Enzymatic Kinetic Resolution | Lipase-catalyzed hydrolysis of racemic esters. | Produces enantiomerically pure compounds (≥99% ee) under mild conditions. | mdpi.com |

| Modular Flow Chemistry | Continuous-flow platform for generating reactive CF3 anions from CsF. | Rapid synthesis, enhanced safety, scalability, avoids PFAS reagents. | chemrxiv.orgsynthesisspotlight.com |

| Photoredox Microfluidic Synthesis | Photoinduced synthesis of CF3-amino acids in a continuous flow reactor. | Precise reaction control, enhanced fusion, suitable for large-scale synthesis. | acs.org |

Emerging Applications in Targeted Chemical Probes and Materials Science

The distinct physicochemical properties of fluoroalkylated β-amino acid esters make them highly valuable for applications beyond pharmaceuticals, particularly in the development of targeted chemical probes and advanced materials. researchgate.net

In the realm of chemical biology, these compounds are of great importance as probes for positron emission tomography (PET) and nuclear magnetic resonance (NMR) studies. mdpi.comresearchgate.net The presence of the 19F atom provides a sensitive NMR handle, allowing for detailed investigation of enzyme behavior and peptide conformation without significant steric perturbation. mdpi.comresearchgate.net Fluorogenic probes incorporating fluorinated moieties are also being designed to detect and identify inhibitors of enzymes like β-lactamase, which is crucial in combating antibiotic resistance. nih.gov

In materials science, the incorporation of fluorine-containing building blocks into polymers and other materials can dramatically alter their properties. man.ac.ukyoutube.com Fluoropolymers, such as polytetrafluoroethylene (PTFE), are known for their exceptional thermal stability, chemical inertness, and unique hydrophobic/lipophobic characteristics. mdpi.comgore.com These properties make them indispensable for a wide range of demanding applications. gore.com The introduction of fluorinated groups can modulate key material properties including reactivity, stability, and lipophilicity. youtube.com A notable emerging application is the development of fluorinated poly(β-amino ester) (PBAE) nanoparticles. These nanoparticles have been engineered for the highly efficient and specific delivery of nucleic acids to lung capillary endothelial cells, demonstrating significant potential for targeted gene therapy. nih.gov The fluorination of the PBAE was found to be essential for achieving this lung-specific targeting. nih.gov

| Application Area | Specific Use | Key Property Exploited | Reference |

|---|---|---|---|

| Targeted Chemical Probes | Probes for PET and 19F NMR studies of enzymes and peptides. | High 19F NMR sensitivity, minimal steric impact. | mdpi.comresearchgate.netresearchgate.net |

| Targeted Chemical Probes | Fluorogenic probes for detecting β-lactamase activity. | Fluorine-induced changes in electronic properties upon enzymatic reaction. | nih.gov |

| Materials Science | Precursors for high-performance fluoropolymers. | Enhanced thermal stability, chemical resistance, hydrophobicity. | man.ac.ukgore.com |

| Materials Science | Fluorinated PBAE nanoparticles for targeted gene delivery. | Fluorine-mediated specific targeting to lung endothelial cells. | nih.gov |

Development of Sustainable Synthetic Routes and Methodologies

The increasing focus on environmental responsibility in the chemical industry has spurred significant research into "green chemistry" approaches for the synthesis of organofluorine compounds. benthamscience.comdovepress.com The goal is to replace traditional methods, which are often energy-intensive and generate hazardous waste, with more efficient and environmentally benign alternatives. researchgate.net

Sustainable methodologies in fluorine chemistry emphasize several key principles: the use of less toxic and inexpensive reagents, catalytic processes, shorter reaction times, and the reduction of solvent use and waste generation. benthamscience.com Green tools being explored include microwave-assisted synthesis, the use of water or ionic liquids as reaction media, and solvent-free reaction conditions. benthamscience.com A major thrust is the development of processes that utilize simple, low-cost nucleophilic fluorine sources, such as alkali metal fluorides (e.g., potassium fluoride), instead of more complex and hazardous fluorinating agents. dovepress.comeurekalert.org

Flow chemistry is a prominent example of a sustainable technology. polimi.itchemrxiv.org Continuous-flow processes can significantly reduce solvent consumption, minimize waste, and improve energy efficiency compared to batch reactions. polimi.it The modular flow platform for trifluoromethylation, for instance, not only improves efficiency but also enhances sustainability by eliminating the need for PFAS-based reagents. chemrxiv.orgsynthesisspotlight.com Recent breakthroughs also include novel green synthetic routes for key chemical intermediates. For example, a new method for producing sulfonyl fluorides uses potassium fluoride and generates only non-toxic salts like NaCl and KCl as byproducts, representing a significant improvement in environmental impact. eurekalert.org Furthermore, novel electrochemical and photochemical methods are being investigated to utilize the CO2 radical anion as a key intermediate for the sustainable synthesis of β-amino acids. chemrxiv.org

| Sustainable Approach | Description | Environmental Benefit | Reference |

|---|---|---|---|

| Green Reagents/Solvents | Use of water, ionic liquids, or solvent-free conditions; use of simple fluoride salts (e.g., KF). | Reduces use of volatile organic compounds and hazardous reagents. | benthamscience.comdovepress.comeurekalert.org |

| Continuous Flow Chemistry | Automated, scalable synthesis in continuous reactors. | Minimizes waste, reduces solvent and energy consumption, improves safety. | polimi.itchemrxiv.org |

| Alternative Energy Sources | Microwave-assisted synthesis, photochemistry, electrochemistry. | Can lead to shorter reaction times and increased energy efficiency. | benthamscience.comchemrxiv.org |

| Catalysis | Use of organocatalysts and other catalytic systems. | Reduces the need for stoichiometric reagents, minimizing waste. | benthamscience.com |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (R)-Ethyl 3-amino-4,4,4-trifluorobutanoate HCl?

- Methodological Answer : Two primary routes are documented:

- Enzymatic Resolution : Kinetic resolution of racemic mixtures using lipases or esterases, leveraging the stereoselectivity of enzymes to isolate the (R)-enantiomer .

- Chemical Synthesis : Starting from ethyl trifluoroacetoacetate, followed by reductive amination or asymmetric hydrogenation to introduce the amino group stereoselectively .

- Key Considerations : Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and enantiomeric excess (ee). For example, enzymatic methods require pH optimization to stabilize enzyme activity .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- Spectroscopy :

- NMR : NMR identifies trifluoromethyl groups (δ -60 to -70 ppm). NMR distinguishes the ethyl ester (δ 1.2–1.4 ppm) and amino protons (δ 2.5–3.5 ppm) .

- IR : Stretching vibrations for ester carbonyl (1730 cm) and amino groups (3300–3500 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at 222.06 for CHFNO·HCl) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s ionic HCl salt form. Limited solubility in water (1–5 mg/mL) necessitates pH adjustment .

- Stability : Hydrolytically sensitive; store under inert atmosphere at -20°C. Degradation studies via HPLC monitor ester hydrolysis and racemization over time .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and quantify ee .

- Dynamic Kinetic Resolution : Catalytic asymmetric methods (e.g., Ru-BINAP complexes) achieve >95% ee by coupling racemization and selective crystallization .

- Data Contradiction Note : While enzymatic methods are scalable, chemical catalysis offers faster kinetics but may require toxic transition metals .

Q. What strategies mitigate side reactions during trifluoromethyl group functionalization?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF group destabilizes adjacent intermediates. Use low-temperature (-78°C) lithiation to prevent β-elimination .

- Protection/Deprotection : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to avoid unwanted nucleophilic attacks during esterification .

Q. How does the compound interact with biological targets in medicinal chemistry studies?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to enzymes like γ-aminobutyric acid (GABA) transaminase, leveraging the amino group’s hydrogen-bonding potential .

- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation. LC-MS quantifies parent compound and metabolites .

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.